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Compound of Interest

4-(2-Hydroxyethyl)phenylboronic
Compound Name: d
aci

Cat. No.: B166353

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)phenylboronic acid is a member of the versatile class of organic
compounds known as boronic acids. These compounds and their derivatives are of significant
interest in medicinal chemistry and materials science due to their unique chemical properties,
particularly their ability to form reversible covalent bonds with diols. This property makes them
valuable as sensors, in drug delivery systems, and as crucial reagents in carbon-carbon bond-
forming reactions such as the Suzuki-Miyaura coupling. This technical guide provides a
comprehensive overview of the known physical and chemical properties of 4-(2-
Hydroxyethyl)phenylboronic acid, along with relevant experimental protocols and logical
workflows.

Core Physical Properties

The physical characteristics of 4-(2-Hydroxyethyl)phenylboronic acid are fundamental to its
handling, storage, and application in various experimental settings. While experimental data for
some properties of this specific molecule are not readily available in the literature, predicted
values and data from closely related compounds provide valuable insights.

General Properties
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Source
CAS Number 137756-89-9
Molecular Formula [1]
Molecular Weight 165.98 g/mol [1]
Physical State Solid (White to Yellow) [1]
Thermal and Density Properties
Notes Source

Melting Point Not Available

Data for the related
compound 4-
(hydroxymethyl)pheny  [1]
Iboronic acid is 251-

256 °C.

Boiling Point 359.9+44.0°C

Predicted value at 760 o

Torr.

1.20 £ 0.10 g/cm3

Predicted value at

[1]
20.00 °C.

Solubility and Acidity
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Property Value

Notes Source

Solubility Not Available

Phenylboronic acids
are generally soluble
in many polar organic
solvents and have low
solubility in nonpolar

solvents like hexanes.

[2]

pKa Not Available

The pKa of
phenylboronic acid is
8.83.[2] The acidity of
arylboronic acids is
influenced by
substituents on the

phenyl ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

of organic molecules. While specific experimental spectra for 4-(2-

Hydroxyethyl)phenylboronic acid are not publicly available, the expected chemical shifts can

be inferred from data on analogous compounds.

Expected 'H NMR Chemical Shifts

The proton NMR spectrum of 4-(2-Hydroxyethyl)phenylboronic acid is expected to show

distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the

hydroxyl protons. The aromatic protons would appear in the range of 7.0-8.0 ppm. The

methylene protons adjacent to the phenyl ring and the hydroxyl group would likely appear as

triplets in the ranges of 2.7-2.9 ppm and 3.6-3.8 ppm, respectively. The hydroxyl protons of the

boronic acid and the ethyl group would be broad singlets and their chemical shifts can vary

depending on the solvent and concentration.

Expected *C NMR Chemical Shifts
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The carbon NMR spectrum will provide information on the carbon framework of the molecule.
The aromatic carbons are expected to resonate in the region of 125-140 ppm. The carbon of
the methylene group attached to the aromatic ring would be expected around 40 ppm, while
the carbon attached to the hydroxyl group would be further downfield, around 63 ppm.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and
characterization of 4-(2-Hydroxyethyl)phenylboronic acid, as well as for its application in

chemical reactions.

Synthesis of Arylboronic Acids (General Protocol)

A common method for the synthesis of arylboronic acids involves the reaction of an aryl
Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Workflow for the Synthesis of an Arylboronic Acid

Reaction with
Trialkyl Borate

Acidic Workup Purification .
( (Hydrolysis) (e.g., Recrystallization) gr/borenicacic )

Mg or L Formation of
Aryl Halide orti Organometallic Reagent
(e.g., Grignard or Organolithium)

Click to download full resolution via product page
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Methodology:

» Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g.,
argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (e.g.,
4-(2-bromoethyl)bromobenzene) in a dry ether solvent (e.g., diethyl ether or THF) is added
dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small
crystal of iodine. The mixture is stirred until the magnesium is consumed.

o Reaction with Trialkyl Borate: The Grignard solution is cooled to a low temperature (typically
-78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the
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same dry solvent is added dropwise. The reaction mixture is allowed to warm to room
temperature and stirred for several hours.

» Acidic Workup: The reaction is quenched by the slow addition of an aqueous acid solution
(e.g., dilute HCI or H2S0Oa4) at 0 °C. This hydrolyzes the borate ester to the boronic acid.

« Purification: The organic layer is separated, and the aqueous layer is extracted with an
organic solvent. The combined organic layers are dried over an anhydrous salt (e.g.,
MgSOea), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified, typically by recrystallization from a suitable solvent or solvent mixture.

Suzuki-Miyaura Cross-Coupling Reaction (General
Protocol)

4-(2-Hydroxyethyl)phenylboronic acid is a valuable coupling partner in Suzuki-Miyaura
reactions to form biaryl compounds.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Aryl Halide

( 4-(2-Hydroxyethyl)phenylboronic Acid )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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